molecular formula C24H29NO5 B1435972 (alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester CAS No. 1884269-07-1

(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester

Cat. No. B1435972
CAS RN: 1884269-07-1
M. Wt: 415.5 g/mol
InChI Key: PYNXFZCZUAOOQC-JCZLLWNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHU377-d4 is intended for use as an internal standard for the quantification of AHU377 by GC- or LC-MS. AHU377 is a methyl ester prodrug form of the neprilysin inhibitor LBQ657.1 It increases plasma levels of atrial natriuretic factor (ANF) in conscious rats and anesthetized dogs when administered at doses of 10 and 30 mg/kg, respectively. AHU377 (30 mg/kg) increases ANF-induced urinary sodium excretion in anesthetized rats. Formulations containing AHU377 in combination with valsartan have been used in the treatment of mild to moderate hypertension and chronic heart failure.

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

Sacubitril-d4 is utilized as a stable isotopic labelled compound in clinical research to study the pharmacokinetics and metabolism of Sacubitrilat. These studies are crucial for understanding how the drug is processed within the body and guide its clinical use .

Drug Interaction Research

Researchers use Sacubitril-d4 to investigate potential drug interactions, ensuring the safety and efficacy of Sacubitrilat when used in conjunction with other medications .

Heart Failure Treatment

In combination with Valsartan, Sacubitril has shown efficacy in reducing cardiovascular death or hospitalization due to heart failure, sudden cardiac death, disease progression, and improving quality of life compared with enalapril .

BNP Monitoring in Heart Failure

Sacubitril-Valsartan treatment does not impair the clinical utility of B-type Natriuretic Peptide (BNP) testing to rule out heart failure, which remains a major clinical application in routine use .

Reference Material for COVID-19 Research

Sacubitril-d4 serves as a reference material for COVID-19 research, indicating its role in the development of therapeutic strategies against the virus .

For further detailed applications or more specific fields of research involving Sacubitril-d4, additional specialized searches or access to scientific databases may be required.

LGC Standards - Sacubitril-d4 Springer - Sacubitril/Valsartan: Updates and Clinical Evidence Clearsynth - Product Name: Sacubitrilat D4 ACC - Clinical Utility of BNP for Monitoring Patients With Chronic HF Treated With Sacubitril-Valsartan

Mechanism of Action

properties

IUPAC Name

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-JCZLLWNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 2
Reactant of Route 2
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 3
Reactant of Route 3
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 4
Reactant of Route 4
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 5
Reactant of Route 5
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
Reactant of Route 6
Reactant of Route 6
(alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester

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